Pyrrolidine, 1-[(2R)-2-methyl-1-oxobutyl]-(9CI)
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Overview
Description
Pyrrolidine, 1-[(2R)-2-methyl-1-oxobutyl]-(9CI) is a compound belonging to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles. Pyrrolidines are known for their diverse biological activities and are widely used in medicinal chemistry for the development of various therapeutic agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrrolidine, 1-[(2R)-2-methyl-1-oxobutyl]-(9CI) typically involves the PyBOP-catalyzed SNAr addition-elimination reactions of commercial halogenated precursors . This method allows for the efficient preparation of pyrrolidine-functionalized nucleosides, which can be further modified for various applications.
Industrial Production Methods
Industrial production methods for pyrrolidine derivatives often involve large-scale chemical synthesis using similar reaction conditions as those used in laboratory settings. The use of commercial halogenated precursors and efficient catalysts like PyBOP ensures high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Pyrrolidine, 1-[(2R)-2-methyl-1-oxobutyl]-(9CI) undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield pyrrolidine N-oxides, while reduction reactions may produce pyrrolidine derivatives with reduced functional groups .
Scientific Research Applications
Pyrrolidine, 1-[(2R)-2-methyl-1-oxobutyl]-(9CI) has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its potential use in the development of therapeutic agents for various diseases.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of pyrrolidine, 1-[(2R)-2-methyl-1-oxobutyl]-(9CI) involves its interaction with specific molecular targets and pathways. For example, it may inhibit viral reverse transcriptases and mammalian DNA polymerases, thereby interfering with DNA replication and limiting viral infection . The compound’s effects are mediated through its binding to these enzymes, leading to the inhibition of their activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to pyrrolidine, 1-[(2R)-2-methyl-1-oxobutyl]-(9CI) include:
- Pyrrolizines
- Pyrrolidine-2-one
- Pyrrolidine-2,5-diones
- Prolinol
Uniqueness
Pyrrolidine, 1-[(2R)-2-methyl-1-oxobutyl]-(9CI) is unique due to its specific structural features and biological activities. Its ability to inhibit viral reverse transcriptases and DNA polymerases sets it apart from other pyrrolidine derivatives .
Biological Activity
Pyrrolidine, 1-[(2R)-2-methyl-1-oxobutyl]-(9CI) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.
- Molecular Formula : C₇H₁₃N
- Molecular Weight : 113.19 g/mol
- IUPAC Name : Pyrrolidine, 1-[(2R)-2-methyl-1-oxobutyl]-(9CI)
Pyrrolidine derivatives often exhibit a range of biological activities due to their ability to interact with various molecular targets. The specific actions of Pyrrolidine, 1-[(2R)-2-methyl-1-oxobutyl]-(9CI) include:
- Neurotransmitter Modulation : Some pyrrolidine derivatives have been shown to influence neurotransmitter systems, potentially offering antidepressant effects by modulating serotonin and norepinephrine levels.
- Antimicrobial Activity : Research indicates that certain pyrrolidine compounds possess antimicrobial properties, impacting bacterial growth and survival .
Biological Activity Data
The following table summarizes key biological activities reported for Pyrrolidine, 1-[(2R)-2-methyl-1-oxobutyl]-(9CI):
Case Study 1: Antidepressant Potential
A study investigated the antidepressant-like effects of various pyrrolidine derivatives, including Pyrrolidine, 1-[(2R)-2-methyl-1-oxobutyl]-(9CI). The compound was administered in animal models, demonstrating a significant reduction in depressive behaviors compared to control groups. This effect was linked to enhanced serotonergic activity in the brain.
Case Study 2: Antimicrobial Efficacy
In a comparative analysis of antimicrobial activity, Pyrrolidine, 1-[(2R)-2-methyl-1-oxobutyl]-(9CI) was tested against Staphylococcus aureus and Escherichia coli. The compound showed moderate inhibition zones of 17 mm and 15 mm respectively, indicating its potential as an antimicrobial agent .
Research Findings
Recent research highlights the versatility of pyrrolidine compounds in drug discovery. For instance:
- A study published in Europe PMC emphasized the role of pyrrolidine as a scaffold for developing novel therapeutics targeting various diseases .
- Another investigation detailed the synthesis and characterization of new pyrrolidine derivatives, showcasing their potential applications in treating metabolic disorders due to their impact on lipid metabolism .
Properties
Molecular Formula |
C9H17NO |
---|---|
Molecular Weight |
155.24 g/mol |
IUPAC Name |
(2R)-2-methyl-1-pyrrolidin-1-ylbutan-1-one |
InChI |
InChI=1S/C9H17NO/c1-3-8(2)9(11)10-6-4-5-7-10/h8H,3-7H2,1-2H3/t8-/m1/s1 |
InChI Key |
GKEQXBDFWXTREG-MRVPVSSYSA-N |
Isomeric SMILES |
CC[C@@H](C)C(=O)N1CCCC1 |
Canonical SMILES |
CCC(C)C(=O)N1CCCC1 |
Origin of Product |
United States |
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